molecular formula C14H14FN3O B2920689 N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide CAS No. 2189498-40-4

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2920689
CAS No.: 2189498-40-4
M. Wt: 259.284
InChI Key: VXBCMHGYALOQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methyl-pyrazol moiety, and a prop-2-enamide structure

Preparation Methods

The synthesis of N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole derivative with a fluorobenzene derivative, often through a nucleophilic aromatic substitution reaction.

    Formation of the prop-2-enamide: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.

    N-[(4-bromophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide: The presence of a bromophenyl group can influence the compound’s properties, including its ability to participate in halogen bonding interactions.

    N-[(4-methylphenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide: The methylphenyl group may affect the compound’s hydrophobicity and overall biological activity.

Properties

IUPAC Name

N-[(4-fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-3-13(19)16-14(12-8-9-18(2)17-12)10-4-6-11(15)7-5-10/h3-9,14H,1H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBCMHGYALOQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.